molecular formula C7H8ClN5S B1610238 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 339286-31-6

7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B1610238
CAS No.: 339286-31-6
M. Wt: 229.69 g/mol
InChI Key: YDWQJACVMWFKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a potent and selective small-molecule inhibitor of Ubiquitin Specific Peptidase 28 (USP28), identified as a key tool compound for deubiquitinase research . This compound demonstrates high inhibitory activity against USP28 with an IC50 value of 1.10 ± 0.02 μmol/L and a strong binding affinity (Kd = 40 nmol/L) . It exhibits excellent selectivity, showing minimal activity against related enzymes such as USP7, which makes it invaluable for probing the specific biological functions of USP28 without significant off-target effects . In cellular studies, this inhibitor has been shown to be cellularly engaged with USP28 in gastric cancer cells, directly affecting its protein levels and leading to the inhibition of cancer cell proliferation, cell cycle arrest at the S phase, and suppression of epithelial-mesenchymal transition (EMT) progression . By targeting USP28, which is known to stabilize oncoproteins like c-Myc and LSD1, this compound provides a powerful chemical probe for investigating the roles of deubiquitination in cancer pathogenesis, making it a critical reagent for oncology and epigenetics research . The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-chloro-5-propylsulfanyl-2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5S/c1-2-3-14-7-9-5(8)4-6(10-7)12-13-11-4/h2-3H2,1H3,(H,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWQJACVMWFKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=NNN=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457286
Record name 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339286-31-6
Record name 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring Formation and Substitution Strategy

According to a patent (WO2012085665A2), the triazolo[4,5-d]pyrimidine derivatives are prepared through a multi-step process involving cyclization and substitution reactions. The key step for introducing the chloro group at position 7 and the propylthio group at position 5 involves reaction with suitable reagents under controlled acidic conditions.

  • Acid selection: Hydrochloric acid is the most commonly used acid for the reaction, though other mineral and organic acids such as hydrobromic acid, sulfuric acid, acetic acid, and p-toluene sulfonic acid are also applicable depending on the specific step requirements.
  • Temperature control: The reactions are typically carried out between -15°C and 50°C, with a preferred range of 0°C to 30°C for 2 to 4 hours to optimize yield and selectivity.
  • Addition time: The reagents are added slowly over 1.5 to 16 hours, with 2 to 5 hours being most common to ensure controlled reaction kinetics.

After the reaction, the product is isolated by extraction and purification using solvents such as water, alcohols, ketones, esters, ethers, hydrocarbons, or chlorinated hydrocarbons.

Example Preparation in Ticagrelor Synthesis

A practical example is found in the preparation of ticagrelor, where 7-Chloro-5-(propylthio)-1H-triazolo[4,5-d]pyrimidine is a key intermediate:

  • A solution of the precursor compound in dichloromethane (DCM) is treated with aqueous hydrochloric acid and stirred for 2–3 hours.
  • The reaction progress is monitored by HPLC.
  • The pH is adjusted to alkaline (9–11) using aqueous sodium hydroxide.
  • The organic layer is concentrated and extracted with ethyl acetate.
  • Successive washing steps with hydrochloric acid, sodium bicarbonate, and sodium chloride solutions are performed.
  • The final product is obtained by concentration, dissolution in acetonitrile, cooling, and filtration to yield a white crystalline solid with high purity (HPLC purity 99.85%) and good yield (~81%).

Alternative Synthetic Details from Research Literature

Research literature provides additional insights into the preparation:

  • Reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with appropriate reagents under controlled acidic conditions.
  • Use of sodium nitrite in acidic medium at 10–15°C for 5 hours to facilitate key transformations.
  • pH adjustments during workup to isolate the intermediate.
  • Use of methanol as an anti-solvent to precipitate the product.
  • Final drying under vacuum to obtain the pure compound.
  • Oxidation steps using hydrogen peroxide in acetic acid to modify sulfur substituents if required.

Summary of Key Reaction Parameters

Parameter Range / Condition Notes
Acid used Hydrochloric acid (preferred), others possible Mineral and organic acids applicable
Reaction temperature -15°C to 50°C (optimal 0°C to 30°C) Controlled temperature critical for yield
Reaction time 1 hour to 16 hours (typical 2-5 hours) Slow reagent addition recommended
Solvents for isolation Water, alcohols, ketones, esters, ethers, hydrocarbons, chlorinated hydrocarbons Choice depends on solubility and purity goals
pH adjustment Acidic to neutral or alkaline Essential during workup for product isolation
Purification techniques Extraction, crystallization, filtration Final product purity >99% HPLC

Research Findings and Optimization

  • The use of hydrochloric acid at controlled temperatures ensures selective chlorination and substitution without side reactions.
  • Slow addition of reagents prevents excessive heat and undesired byproducts.
  • Multi-step washing and extraction improve purity and yield.
  • Crystallization from acetonitrile or methanol provides high-quality crystalline material suitable for pharmaceutical applications.
  • The described methods have been successfully scaled up to kilogram quantities with consistent yields and purity, indicating robustness and industrial applicability.

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Position

The chlorine atom at the 7-position is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent triazole ring. This site serves as a critical handle for structural diversification:

Reactions with Amines

Primary and secondary amines selectively displace the chlorine atom under mild conditions. For example:

  • Cyclopropylamine reacts in acetonitrile with triethylamine at 25°C to yield 7-(cyclopropylamino)-5-(propylthio)-1H- triazolo[4,5-d]pyrimidine .

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine substitutes the chlorine in dichloromethane with N,N-diisopropylamine as a base, forming intermediates for antiplatelet agents like ticagrelor .

Reactions with Thiols

Thiols such as 1-propanethiol replace the chlorine atom in the presence of alkali metal bases (e.g., KOH) or thiourea, yielding bis-thioether derivatives .

Table 1: Key Nucleophilic Substitution Reactions

NucleophileConditionsProduct ApplicationSource
CyclopropylamineCH₃CN, Et₃N, 25°CTicagrelor analogues
3,4-DifluorophenethylamineCH₂Cl₂, N,N-diisopropylamineCardiovascular agents
1-PropanethiolKOH, H₂O, 80°CAntibacterial intermediates

Regioselectivity in Substitution Reactions

The 7-position demonstrates higher reactivity compared to the 5-propylthio group due to:

  • Electronic effects : The triazole ring adjacent to the pyrimidine enhances electrophilicity at C7 .

  • Steric factors : The propylthio group at C5 creates steric hindrance, further directing nucleophiles to C7 .

Palladium-Catalyzed Coupling Reactions

While direct coupling reactions are less common, intermediates derived from 7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidine participate in cross-coupling. For example:

  • Buchwald-Hartwig amination : Using Pd(OAc)₂ and Xantphos, aryl amines couple to the triazolo-pyrimidine core, enabling access to polyfunctionalized derivatives .

  • Suzuki-Miyaura coupling : Boronic acids react with brominated analogues (synthesized via bromine substitution) to introduce aryl groups .

Table 2: Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst SystemKey ProductSource
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Arylaminotriazolo-pyrimidines
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biaryl-triazolo-pyrimidines

Stability Under Acidic and Basic Conditions

  • Acidic conditions : The triazole ring remains stable in dilute HCl, enabling deprotection of ketal groups in advanced intermediates .

  • Basic conditions : Prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the propylthio group, necessitating controlled reaction times .

Interaction with Biological Targets

The compound’s reactivity translates to biological activity:

  • LSD1/KDM1A inhibition : Hydrogen bonding between the triazole nitrogen and Glu379/Lys661 residues enhances binding (IC₅₀ = 12 nM) .

  • Antiplatelet activity : Structural analogs with cyclopropylamino groups exhibit potent P2Y₁₂ receptor antagonism (IC₅₀ < 100 nM) .

Scientific Research Applications

Inhibition of Histone Lysine-Specific Demethylase 1 (LSD1)

One of the most significant applications of this compound is its role as an inhibitor of LSD1 (KDM1A), an enzyme implicated in various cancers and other diseases. The inhibition potency is reported to be in the nanomolar range, indicating strong potential as a therapeutic agent against cancer. LSD1 is involved in epigenetic regulation, and its inhibition can lead to reactivation of tumor suppressor genes.

Antiplatelet and Antibacterial Properties

In addition to its anticancer applications, compounds in this class have demonstrated antiplatelet activity and antibacterial properties. This makes them relevant not only in oncology but also in treating cardiovascular diseases and infections.

Synthesis and Derivatives

The synthesis of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves several key steps that allow for modifications to enhance biological activity. For instance, nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles such as amines or thiols to create new derivatives with potentially improved efficacy.

Table: Structural Analogues and Their Activities

Compound NameStructural FeaturesBiological Activity
TicagrelorCyclopropyl group; triazolo-pyrimidine coreAntiplatelet agent
5-(Propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidineLacks chlorine; similar thio groupPotentially similar biological activities
7-Amino-5-(propylthio)-triazolo[4,5-d]pyrimidineAmino group instead of chlorineVariants show different enzyme inhibition profiles

Potential Therapeutic Applications

Cancer Treatment

Due to its ability to inhibit LSD1 effectively, this compound is being investigated for its potential use in cancer therapies. Its structural modifications can lead to compounds with enhanced selectivity and reduced side effects compared to existing treatments.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics that could combat resistant strains of bacteria .

Case Studies and Research Findings

Several studies have documented the effectiveness of triazolo-pyrimidine derivatives:

  • Inhibition Studies : Research has shown that structural modifications significantly affect the binding affinity and inhibitory potency against LSD1. For example, derivatives with hydrophobic groups exhibited increased binding interactions due to enhanced hydrophobic contacts with the enzyme's active site.
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like streptomycin. This suggests that these compounds could serve as effective alternatives in treating bacterial infections .

Mechanism of Action

The mechanism of action of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases, up-regulation of pro-apoptotic proteins, and down-regulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent (Position 3) Substituent (Position 5) Substituent (Position 7) Molecular Weight (g/mol) Biological Role/Activity Reference
7-Chloro-5-(propylthio)-1H-... H (1H tautomer) Propylthio Chloro ~302.76 Synthetic intermediate
Ticagrelor (Brilinta®) Cyclopentanol derivative Propylthio Aminocyclopropyl* 522.57 P2Y12 inhibitor (antiplatelet)
3-Benzyl-N-cyclopropyl-5-(propylthio)-... (3) Benzyl Propylthio Cyclopropylamine 372.20 Research compound (unspecified)
7-(Piperazin-1-yl)-5-(propylthio)-... (7) Benzyl Propylthio Piperazine 392.17 Research compound (unspecified)
Compound 15 (Indole derivative) Indole-ethyl Propylthio Ethane-1,2-diamine 372.20 Research compound (unspecified)

*Ticagrelor’s position 7 substituent includes a cyclopropyl group linked to a 3,4-difluorophenyl moiety .

Molecular and Computational Insights

  • Theoretical studies on [1,2,3]triazolo[4,5-d]pyrimidine hybrids (e.g., benzyl-substituted derivatives) highlight the importance of electron-withdrawing groups (e.g., Cl) at position 7 for stabilizing transition states in synthesis .
  • Modifications at position 3 (e.g., cyclopentanol in ticagrelor) significantly improve metabolic stability and bioavailability compared to unsubstituted analogs .

Biological Activity

Overview

7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the class of triazolo-pyrimidines. Its unique structure includes a chlorine atom and a propylthio group, contributing to its diverse biological activities. The molecular formula is C₈H₈ClN₅S, indicating the presence of key elements such as chlorine (Cl), nitrogen (N), sulfur (S), and carbon (C) which enhance its reactivity and biological interactions .

Inhibition of Histone Lysine-Specific Demethylase 1 (LSD1)

One of the most significant biological activities of this compound is its role as an inhibitor of LSD1/KDM1A. LSD1 is involved in various cancers and other diseases due to its role in histone demethylation. The compound has demonstrated inhibition potency in the nanomolar range, indicating its potential as a therapeutic agent against cancer .

Antiplatelet and Antibacterial Properties

In addition to its effects on LSD1, this compound has shown antiplatelet activity, making it relevant for cardiovascular disease treatment. Furthermore, it exhibits antibacterial properties, which could be beneficial in combating infections .

The interaction studies reveal that this compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in LSD1. These interactions are crucial for its inhibitory activity and enhance its binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the propylthio group enhances lipophilicity and bioavailability. This modification allows for better interaction with biological targets compared to other analogs .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
Ticagrelor Contains a cyclopropyl group; triazolo-pyrimidine coreAntiplatelet agent
5-(Propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine Lacks chlorine; similar thio groupPotentially similar biological activities
7-Amino-5-(propylthio)-triazolo[4,5-d]pyrimidine Amino group instead of chlorineVariants show different enzyme inhibition profiles

Case Studies

Research has highlighted various case studies demonstrating the efficacy of this compound:

  • Cancer Cell Lines : In vitro studies showed that this compound exhibits antiproliferative activity against several cancer cell lines. Its IC50 values indicate potent inhibition at low concentrations .
  • Antibacterial Tests : The compound was tested against multiple bacterial strains and exhibited significant antibacterial activity. This makes it a candidate for further development in treating bacterial infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine to improve yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Vary reaction parameters such as temperature (e.g., reflux in phosphorus oxychloride at 110°C), solvent polarity, and stoichiometry of reactants. For example, chlorination steps may require controlled anhydrous conditions to avoid side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts to enhance regioselectivity during cyclization.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (XRD) : Resolve the 3D molecular structure, including bond angles and substituent orientations. For example, monoclinic systems (space group P2₁/c) have been used for related triazolopyrimidines .
  • NMR Spectroscopy : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. Key signals include aromatic protons (δ 7.3–8.5 ppm) and propylthio methyl groups (δ 1.0–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 284.1519) and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified propylthio chains (e.g., ethylthio, benzylthio) or chloro replacements (e.g., bromo, nitro) to assess pharmacophore requirements .
  • In Vitro Assays : Screen against target enzymes (e.g., HMG-CoA reductase, COX-2) using fluorescence-based assays or radioligand binding studies. Compare IC₅₀ values to establish potency trends .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes in active sites, guided by XRD-derived conformations .

Q. What strategies can resolve contradictions in experimental data regarding the compound’s reactivity or biological effects?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. For biological assays, include positive/negative controls (e.g., known inhibitors) .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities or degradation products that may skew results.
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in kinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.